Cas no 31148-60-4 (27aH-10b,26-Methano-10aH,11H,20H,24bH,28aH-furo[2',3':7,8]indolizino[8,1-cd]furo[2'',3'':4',4'a]indolo[2'',3'':7',8']pyrrolo[1'',2'',3'':1',8']quino[3',2':5,6][1,3]oxazino[3,2-l]carbazole-6-carboxylicacid, 5,7,8,9,17,18,21,21a,23,24,25,26,29,30-tetradecahydro-13-methoxy-, methylester, (7aR,10aR,10bR,16bR,21aS,24aR,24bS,26S,26aR,27aR,30aR)-)
![27aH-10b,26-Methano-10aH,11H,20H,24bH,28aH-furo[2',3':7,8]indolizino[8,1-cd]furo[2'',3'':4',4'a]indolo[2'',3'':7',8']pyrrolo[1'',2'',3'':1',8']quino[3',2':5,6][1,3]oxazino[3,2-l]carbazole-6-carboxylicacid, 5,7,8,9,17,18,21,21a,23,24,25,26,29,30-tetradecahydro-13-methoxy-, methylester, (7aR,10aR,10bR,16bR,21aS,24aR,24bS,26S,26aR,27aR,30aR)- structure](https://de.kuujia.com/scimg/cas/31148-60-4x500.png)
31148-60-4 structure
Produktname:27aH-10b,26-Methano-10aH,11H,20H,24bH,28aH-furo[2',3':7,8]indolizino[8,1-cd]furo[2'',3'':4',4'a]indolo[2'',3'':7',8']pyrrolo[1'',2'',3'':1',8']quino[3',2':5,6][1,3]oxazino[3,2-l]carbazole-6-carboxylicacid, 5,7,8,9,17,18,21,21a,23,24,25,26,29,30-tetradecahydro-13-methoxy-, methylester, (7aR,10aR,10bR,16bR,21aS,24aR,24bS,26S,26aR,27aR,30aR)-
27aH-10b,26-Methano-10aH,11H,20H,24bH,28aH-furo[2',3':7,8]indolizino[8,1-cd]furo[2'',3'':4',4'a]indolo[2'',3'':7',8']pyrrolo[1'',2'',3'':1',8']quino[3',2':5,6][1,3]oxazino[3,2-l]carbazole-6-carboxylicacid, 5,7,8,9,17,18,21,21a,23,24,25,26,29,30-tetradecahydro-13-methoxy-, methylester, (7aR,10aR,10bR,16bR,21aS,24aR,24bS,26S,26aR,27aR,30aR)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 27aH-10b,26-Methano-10aH,11H,20H,24bH,28aH-furo[2',3':7,8]indolizino[8,1-cd]furo[2'',3'':4',4'a]indolo[2'',3'':7',8']pyrrolo[1'',2'',3'':1',8']quino[3',2':5,6][1,3]oxazino[3,2-l]carbazole-6-carboxylicacid, 5,7,8,9,17,18,21,21a,23,24,25,26,29,30-tetradecahydro-13-methoxy-, methylester, (7aR,10aR,10bR,16bR,21aS,24aR,24bS,26S,26aR,27aR,30aR)-
- subsessiline
- Grandifoline
- BDBM50044111
- methyl ent-6beta,21;8beta,2';6'beta,21'-triepoxy-17'-methoxy-2,3-didehydro-(7alphaC4'',3'beta)-3',4''-dihydro-2'H-spiro[aspidospermidine-7,5''-pyrido[1',2',3':1,2,3]aspidospermidine]-3-carboxylate
- methyl (1R,2R,6R,17R,21R,23R,31R,37S,41R,43S,46S,47R)-26-methoxy-3,22,38-trioxa-10,20,24,34-tetrazatetradecacyclo[22.20.1.16,17.131,34.01,21.02,6.09,17.011,16.023,31.023,43.025,30.037,41.020,47.041,46]heptatetraconta-8,11,13,15,25(30),26,28-heptaene-8-carboxylate
- CHEMBL3325767
- Q27105743
- Subssesiline
- 31148-60-4
- methyl ent-6beta,21
- 6'beta,21'-triepoxy-17'-methoxy-2,3-didehydro-(7alphaC4'',3'beta)-3',4''-dihydro-2'H-spiro[aspidospermidine-7,5''-pyrido[1',2',3':1,2,3]aspidospermidine]-3-carboxylate
- 8beta,2'
- C08433
- Amataine
- CHEBI:2625
-
- Inchi: InChI=1S/C43H48N4O6/c1-49-29-9-5-7-27-31(29)47-23-40-21-24-20-38-13-18-51-30(38)10-15-45-16-12-42(27,35(38)45)43(24,47)53-37(40)46-17-11-41-26-6-3-4-8-28(26)44-32(41)25(33(48)50-2)22-39(34(41)46)14-19-52-36(39)40/h3-9,24,30,34-37,44H,10-23H2,1-2H3/t24?,30-,34-,35-,36+,37?,38+,39-,40+,41-,42+,43+/m0/s1
- InChI-Schlüssel: RZBFPDQKWUWUCK-SAXDTXNISA-N
- Lächelt: COC(C1C[C@]23CCO[C@H]2[C@@]24CC5[C@@]6(N(C2)C2C(=CC=CC=2[C@]26CCN6[C@H]2[C@@]2(C5)CCO[C@H]2CC6)OC)OC4N2CC[C@]4([C@H]32)C2=CC=CC=C2NC=14)=O
Berechnete Eigenschaften
- Genaue Masse: 716.357
- Monoisotopenmasse: 716.357
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 10
- Schwere Atomanzahl: 53
- Anzahl drehbarer Bindungen: 3
- Komplexität: 1730
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 12
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 85A^2
- XLogP3: 4.5
Experimentelle Eigenschaften
- Dichte: 1.5
- Siedepunkt: °Cat760mmHg
- Flammpunkt: °C
- Brechungsindex: 1.749
27aH-10b,26-Methano-10aH,11H,20H,24bH,28aH-furo[2',3':7,8]indolizino[8,1-cd]furo[2'',3'':4',4'a]indolo[2'',3'':7',8']pyrrolo[1'',2'',3'':1',8']quino[3',2':5,6][1,3]oxazino[3,2-l]carbazole-6-carboxylicacid, 5,7,8,9,17,18,21,21a,23,24,25,26,29,30-tetradecahydro-13-methoxy-, methylester, (7aR,10aR,10bR,16bR,21aS,24aR,24bS,26S,26aR,27aR,30aR)- Verwandte Literatur
-
1. Chapter 2. Physical methods. Part (i), Mass spectroscopy
31148-60-4 (27aH-10b,26-Methano-10aH,11H,20H,24bH,28aH-furo[2',3':7,8]indolizino[8,1-cd]furo[2'',3'':4',4'a]indolo[2'',3'':7',8']pyrrolo[1'',2'',3'':1',8']quino[3',2':5,6][1,3]oxazino[3,2-l]carbazole-6-carboxylicacid, 5,7,8,9,17,18,21,21a,23,24,25,26,29,30-tetradecahydro-13-methoxy-, methylester, (7aR,10aR,10bR,16bR,21aS,24aR,24bS,26S,26aR,27aR,30aR)-) Verwandte Produkte
- 77879-82-4(2-methoxy-4-methyl-6-(prop-2-en-1-yl)phenol)
- 1291529-39-9(Ethyl 3-amino-4-(1H-pyraZol-1-yl)benZoate)
- 2870645-34-2(rel-(2R,3R)-3-(4-Ethynylphenyl)-2-azetidinecarboxylic acid)
- 2171986-73-3(4-(chloromethyl)-5-(cyclopropylmethyl)-1-(2-methoxyethyl)-1H-1,2,3-triazole)
- 2137838-38-9(5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-propyl-1,2-thiazole-4-carboxylic acid)
- 1213626-25-5((1S)-1-(2-chloroquinolin-3-yl)ethan-1-amine)
- 1263046-43-0(Fmoc-L-Hgn(Trt)-OH)
- 759-67-1(Ethyl 2-fluoro-3-oxopentanoate)
- 2034473-98-6(1-(2-chlorobenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine)
- 1541170-25-5(2,5,7,8-tetramethyl-2-(piperazine-1-carbonyl)-3,4-dihydro-2H-1-benzopyran-6-ol hydrochloride)
Empfohlene Lieferanten
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz

Jinan Hanyu Chemical Co.,Ltd.
Gold Mitglied
CN Lieferant
Großmenge

pengshengyue
Gold Mitglied
CN Lieferant
Großmenge

Hubei Changfu Chemical Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Synrise Material Co. Ltd.
Gold Mitglied
CN Lieferant
Großmenge
